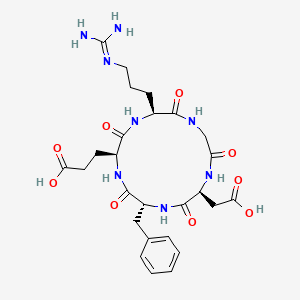

Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)

Beschreibung

BenchChem offers high-quality Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H36N8O9 |

|---|---|

Molekulargewicht |

604.6 g/mol |

IUPAC-Name |

3-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |

InChI |

InChI=1S/C26H36N8O9/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29)/t15-,16-,17+,18-/m0/s1 |

InChI-Schlüssel |

LHYAAFPJZDQDLU-FJIDUMEYSA-N |

Isomerische SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |

Kanonische SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(Arg-Gly-Asp-(D-Phe)-Glu), a cyclic pentapeptide often abbreviated as c(RGDfE), is a synthetic peptidomimetic that acts as a potent and selective antagonist of specific integrin receptors. By mimicking the Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins, c(RGDfE) competitively inhibits the binding of these proteins to integrins, thereby modulating critical cellular processes such as adhesion, migration, proliferation, and survival. This technical guide elucidates the core mechanism of action of c(RGDfE), detailing its molecular targets, downstream signaling cascades, and its effects on key physiological and pathological processes, particularly angiogenesis and apoptosis. This document provides quantitative binding affinity data, detailed experimental protocols for studying its effects, and visual representations of the involved signaling pathways to support further research and drug development efforts in oncology and beyond.

Core Mechanism of Action: Integrin Antagonism

The primary mechanism of action of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is its function as a competitive antagonist for a subset of integrin receptors. Integrins are a family of heterodimeric transmembrane glycoproteins, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions.[1] The RGD sequence is a key recognition motif for several integrins, including αvβ3, αvβ5, and α5β1.[2]

Cyclo(RGDfE) selectively binds to the RGD-binding pocket on these integrins, preventing their interaction with natural ECM ligands like vitronectin and fibronectin. The cyclic structure of c(RGDfE) confers a higher affinity and selectivity compared to linear RGD peptides.[3] This antagonistic action disrupts the crucial link between the extracellular environment and the intracellular cytoskeleton, thereby inhibiting downstream signaling events that are vital for various cellular functions.

Molecular Targeting and Binding Affinity

The binding affinity of cyclic RGD peptides is a critical determinant of their biological activity. While extensive data for c(RGDfE) across all integrin subtypes is not consolidated in a single source, the available literature on closely related cyclic RGD peptides provides a strong indication of its binding profile. The table below summarizes the 50% inhibitory concentration (IC50) values for various cyclic RGD peptides against key integrin subtypes. It is important to note that the presence of different amino acid residues and linkers can influence the binding affinity and selectivity.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Reference |

| Cyclo(RGDfV) | αvβ3 | ~10-fold more active than linear GRGDS | [4] |

| Cyclo(RGDfK) | αvβ3 | 7-40 | [5] |

| Cilengitide (Cyclo(RGDf(NMe)V)) | αvβ3 | 343 | [6] |

| Cyclo(RGDfK) | αvβ5 | 600-4,000 | [5] |

| Cilengitide (Cyclo(RGDf(NMe)V)) | αvβ6 | 99 | [6] |

| Cyclo(RGDfK) | αIIbβ3 | 700-5,000 | [5] |

| Bicyclic RGD Peptides | αvβ3 | 30-225 | [7] |

Note: The IC50 values can vary depending on the specific assay conditions.

Downstream Signaling Pathways

The binding of c(RGDfE) to integrins inhibits the activation of downstream signaling pathways that are crucial for cell survival, proliferation, and migration. A key signaling node affected is the Focal Adhesion Kinase (FAK) and Src kinase complex.[8][9]

Upon integrin-ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397.[1] This phosphorylated site serves as a docking site for the SH2 domain of Src family kinases.[10] The formation of the FAK/Src complex leads to the phosphorylation of other downstream substrates, including paxillin (B1203293) and p130Cas, which in turn activate signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.[4][10] By blocking the initial integrin-ligand interaction, c(RGDfE) prevents the activation of this entire cascade.

Caption: Cyclo(RGDfE) inhibits integrin-mediated signaling pathways.

Key Biological Effects

The inhibition of integrin signaling by Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) leads to several significant biological consequences, most notably the inhibition of angiogenesis and the induction of apoptosis.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Endothelial cell migration and proliferation, which are essential for angiogenesis, are highly dependent on integrin-mediated interactions with the ECM.[11] c(RGDfE) and related peptides have been shown to inhibit angiogenesis by disrupting these interactions.[12][13] This leads to a reduction in endothelial cell migration, proliferation, and the ability to form capillary-like structures.

Induction of Apoptosis

Some studies suggest that RGD peptides can induce apoptosis, or programmed cell death, in certain cell types, particularly endothelial cells and some tumor cells.[11] One proposed mechanism is the direct activation of pro-caspase-3, a key executioner caspase in the apoptotic pathway.[11] By binding to a DDX motif on pro-caspase-3, RGD peptides may induce a conformational change that leads to its auto-activation.[11] Another mechanism involves the disruption of survival signals that are normally transduced by integrin-mediated cell adhesion, leading to a form of apoptosis known as anoikis.

Caption: Proposed mechanisms of Cyclo(RGDfE)-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu).

Competitive ELISA for Integrin Binding Affinity

This assay quantifies the ability of c(RGDfE) to compete with a natural ligand for binding to a specific integrin subtype.

Materials:

-

High-binding 96-well microtiter plates

-

Purified recombinant integrin (e.g., αvβ3)

-

Biotinylated ECM ligand (e.g., vitronectin)

-

Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the purified integrin (1-10 µg/mL in coating buffer) overnight at 4°C.[1]

-

Wash the wells three times with wash buffer.

-

Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[14]

-

Wash the wells three times with wash buffer.

-

Prepare serial dilutions of c(RGDfE) in binding buffer.

-

Add 50 µL of the c(RGDfE) dilutions to the wells, followed by 50 µL of the biotinylated ECM ligand at a constant concentration.

-

Incubate for 2-3 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Plot the absorbance versus the log of the c(RGDfE) concentration and determine the IC50 value.

Caption: Workflow for the competitive ELISA integrin binding assay.

HUVEC Tube Formation Assay for Angiogenesis

This assay assesses the effect of c(RGDfE) on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures in vitro.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Growth factor-reduced Matrigel

-

96-well plates

-

Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)

-

Calcein AM (for visualization)

-

Fluorescence microscope

Procedure:

-

Thaw growth factor-reduced Matrigel on ice.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well and allow it to polymerize at 37°C for 30-60 minutes.[15]

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2-4 x 10^5 cells/mL.[15]

-

Prepare different concentrations of c(RGDfE) in the cell suspension.

-

Seed 100 µL of the HUVEC suspension (containing c(RGDfE) or vehicle control) onto the solidified Matrigel.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[16]

-

After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.

-

Visualize the tube formation using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with c(RGDfE).

Materials:

-

Target cells (e.g., endothelial cells or tumor cells)

-

Cell culture medium

-

Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of c(RGDfE) for a predetermined time (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot for FAK and Src Phosphorylation

This assay detects changes in the phosphorylation status of FAK and Src in response to c(RGDfE) treatment.

Materials:

-

Target cells

-

Cell culture medium

-

Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with c(RGDfE) as described for the apoptosis assay.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total FAK, phospho-Src, and total Src to ensure equal loading and to determine the relative phosphorylation levels.

Conclusion

Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) represents a well-characterized class of integrin antagonists with significant potential in therapeutic applications, particularly in oncology. Its mechanism of action is centered on the competitive inhibition of RGD-binding integrins, leading to the disruption of critical downstream signaling pathways, most notably the FAK/Src signaling axis. This, in turn, results in the inhibition of angiogenesis and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of c(RGDfE) and other related compounds as targeted therapeutics. Further research should focus on elucidating the precise selectivity profile of c(RGDfE) across a broader range of integrin subtypes and exploring its efficacy in various preclinical models of disease.

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. imrpress.com [imrpress.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Activation of FAK and Src are receptor-proximal events required for netrin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complex Formation with Focal Adhesion Kinase: A Mechanism to Regulate Activity and Subcellular Localization of Src Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of VEGF-induced endothelial cell migration by mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis of the differential binding of engineered knottins to integrins αVβ3 and α5β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. kumc.edu [kumc.edu]

- 16. bosterbio.com [bosterbio.com]

c(RGDfE) Peptide: A Technical Guide to its Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic pentapeptide c(RGDfE), a synthetic ligand for several integrin receptors, stands at the forefront of targeted therapeutics and biomedical research. Its core biological function lies in its high affinity and selectivity for specific integrin subtypes, primarily αvβ3, which are pivotal in cell adhesion, signaling, angiogenesis, and tumor metastasis. This document provides a comprehensive technical overview of the biological functions of c(RGDfE), detailing its mechanism of action, summarizing key quantitative data, and providing standardized protocols for its experimental evaluation. Furthermore, this guide presents visual representations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions and applications.

Core Biological Function: Integrin Antagonism

The defining biological function of the c(RGDfE) peptide is its role as a competitive antagonist of specific integrin receptors. The Arg-Gly-Asp (RGD) sequence is a primary recognition motif for many integrins, and its presentation within a cyclic structure, as in c(RGDfE), confers enhanced stability and binding affinity compared to linear RGD peptides.[1]

The primary molecular targets of c(RGDfE) are the αvβ3 and αvβ5 integrins, which are heterodimeric transmembrane proteins involved in cell-cell and cell-extracellular matrix (ECM) interactions.[2][3] These integrins are often overexpressed on the surface of activated endothelial cells during angiogenesis and on various tumor cells, making them attractive targets for cancer therapy.[4][5] By binding to these integrins, c(RGDfE) effectively blocks the binding of their natural ECM ligands, such as vitronectin and fibronectin, thereby inhibiting downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[4]

Quantitative Data: Binding Affinity and Efficacy

The therapeutic potential and experimental utility of c(RGDfE) are underpinned by its quantitative binding characteristics. The affinity of c(RGDfE) and related peptides for various integrin subtypes is typically determined through competitive binding assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the peptide's efficacy in displacing a known ligand from the integrin receptor. A lower IC50 value indicates a higher binding affinity.

| Peptide/Ligand | Integrin Subtype | IC50 (nM) | Reference |

| c(RGDfV) | αVβ6 | 82.8 ± 4.9 | [6] |

| c(RGDfK) | αVβ6 | Not specified, but comparable to c(RGDfV) | [6] |

| Peptidomimetic 7 | αVβ6 | 2.3 ± 0.8 | [6] |

| Peptidomimetic 7 | α5β1 | 25.7 | [7] |

| Multimeric c(RGDfE) (Compound 3) | αvβ3 | Significantly enhanced affinity (factor of 10 per multimerization step) | [4] |

Note: Data for c(RGDfE) specifically is often presented in the context of derivatives or multimeric forms designed to enhance binding affinity and specificity.

Signaling Pathways Modulated by c(RGDfE)

The binding of c(RGDfE) to integrins disrupts the natural signaling cascade initiated by ECM ligand binding. This interference can lead to several downstream cellular effects, including the induction of apoptosis in tumor cells and the inhibition of angiogenesis.

Upon binding to αvβ3 integrin, c(RGDfE) can inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. This inhibition subsequently affects downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.

References

- 1. Structure and function of RGD peptides derived from disintegrin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of novel dual-cyclic RGD peptides for αvβ3 integrin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Integrin αvβ3 Binding Affinity of Cyclic RGD Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides to integrin αvβ3. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes. The information compiled herein is curated from recent scientific literature to ensure accuracy and relevance.

Introduction to Integrin αvβ3 and Cyclic RGD Peptides

Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a pivotal role in cell-cell and cell-extracellular matrix (ECM) interactions.[1][2][3] It is a key mediator in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation.[1][4] The upregulation of integrin αvβ3 on activated endothelial cells and various tumor cells makes it an attractive target for therapeutic intervention and diagnostic imaging.[4][5][6]

The RGD tripeptide sequence is a primary recognition motif for several integrins, including αvβ3. Linear RGD peptides generally exhibit low binding affinity and poor stability. However, the incorporation of the RGD sequence into a cyclic peptide framework significantly enhances binding affinity, selectivity, and stability.[7] This has led to the extensive development of cyclic RGD peptides as antagonists for integrin αvβ3, with applications ranging from anti-cancer therapy to targeted drug delivery.

Quantitative Binding Affinity Data

The binding affinity of cyclic RGD peptides to integrin αvβ3 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a radiolabeled ligand. The following tables summarize the IC50 values for a selection of cyclic RGD peptides from various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line and the radioligand used.

Table 1: IC50 Values of Monomeric Cyclic RGD Peptides for Integrin αvβ3

| Peptide Sequence | Modification | IC50 (nM) | Cell Line | Competitive Ligand | Reference |

| c(RGDfV) | - | - | - | - | Lead structure |

| LXW7 (cGRGDdvc) | Disulfide bridge | 1.5 (µM) | K562/αvβ3+ | Biotinylated LXW7 | [1] |

| LXW64 | Disulfide bridge | 0.228 (µM) | K562/αvβ3+ | Biotinylated LXW7 | [1] |

| cyclo-[KRGDf] | - | 182 (for αvβ5) | - | - | [8] |

| Knottin-RGD | - | 76 (for αvβ5), 114 (for α5β1) | - | - | [8] |

Table 2: IC50 Values of Multimeric Cyclic RGD Peptides for Integrin αvβ3

| Peptide | Linker | IC50 (nM) | Cell Line | Competitive Ligand | Reference |

| HYNIC-G3-monomer | G3 | 358 ± 8 | U87MG | 125I-echistatin | [6] |

| HYNIC-PEG4-monomer | PEG4 | 452 ± 11 | U87MG | 125I-echistatin | [6] |

| HYNIC-dimer | - | 112 ± 21 | U87MG | 125I-echistatin | [6] |

| HYNIC-PEG4-dimer | PEG4 | 84 ± 7 | U87MG | 125I-echistatin | [6] |

| HYNIC-3G3-dimer | 3xG3 | 61 ± 2 | U87MG | 125I-echistatin | [6] |

| HYNIC-2PEG4-dimer | 2xPEG4 | 52 ± 7 | U87MG | 125I-echistatin | [6] |

| HYNIC-3PEG4-dimer | 3xPEG4 | 60 ± 4 | U87MG | 125I-echistatin | [6] |

| HYNIC-tetramer | - | 7 ± 2 | U87MG | 125I-echistatin | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the binding affinity of cyclic RGD peptides to integrin αvβ3.

Solid-Phase Competitive Binding Assay (ELISA-based)

This assay measures the ability of a test compound to compete with a known ligand for binding to purified integrin αvβ3 coated on a microplate.

Caption: Workflow for a solid-phase competitive binding assay.

Detailed Steps:

-

Plate Coating:

-

Coat 96-well microplates with purified human integrin αvβ3 (e.g., 1 µg/mL in a suitable buffer) overnight at 4°C.

-

Wash the plates three times with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20).

-

Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in wash buffer) for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Prepare serial dilutions of the cyclic RGD test peptides.

-

Add a fixed concentration of a biotinylated ligand (e.g., biotinylated vitronectin or a known cyclic RGD peptide) and the diluted test peptides to the wells.

-

Incubate for 1-3 hours at room temperature to allow for competition.

-

-

Detection:

-

Wash the plates to remove unbound ligands.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Wash the plates again.

-

Add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Plot the absorbance against the logarithm of the test peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Competitive Binding Assay

This assay measures the ability of a test peptide to inhibit the binding of a labeled ligand to cells expressing integrin αvβ3.

Caption: Workflow for a cell-based competitive binding assay.

Detailed Steps:

-

Cell Preparation:

-

Culture integrin αvβ3-expressing cells (e.g., U87MG glioblastoma or K562 cells transfected with αvβ3) to the desired confluency.

-

Harvest the cells and wash them with a suitable binding buffer (e.g., PBS with 1% BSA and 1 mM MnCl2).

-

Resuspend the cells at a specific concentration (e.g., 1 x 10^6 cells/mL).

-

-

Competitive Binding:

-

In a multi-well plate or microcentrifuge tubes, add the cell suspension.

-

Add serial dilutions of the cyclic RGD test peptides.

-

Add a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-echistatin) or a fluorescently labeled ligand.

-

Incubate the mixture for a defined period (e.g., 1-4 hours) at 4°C or on ice with gentle agitation.

-

-

Detection:

-

For Radioligand Assay: Separate the cells from the unbound ligand by centrifugation through an oil cushion (e.g., dibutyl phthalate) or by rapid filtration. Measure the radioactivity in the cell pellet using a gamma counter.

-

For Fluorescent Ligand Assay: Wash the cells to remove the unbound fluorescent ligand. Analyze the cell-associated fluorescence using a flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test peptide.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Integrin αvβ3 Signaling Pathways

Binding of cyclic RGD peptides to integrin αvβ3 can modulate downstream signaling pathways, impacting cell behavior. The following diagram illustrates a simplified overview of key signaling events initiated by RGD-integrin αvβ3 engagement.

Caption: Simplified integrin αvβ3 signaling pathway.

Upon binding of an RGD ligand, integrin αvβ3 clusters and recruits focal adhesion kinase (FAK) to the cell membrane.[9] This leads to the autophosphorylation of FAK at tyrosine 397, creating a binding site for the Src-homology 2 (SH2) domain of the Src family of kinases.[9][10][11] The formation of the FAK-Src complex results in the phosphorylation of other downstream targets, activating signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[4] These pathways regulate a variety of cellular processes, including cell migration, proliferation, and survival.[4] Furthermore, there is significant crosstalk between integrin αvβ3 and receptor tyrosine kinases like VEGFR2, where their co-activation can synergistically promote angiogenesis.[5][12][13]

Conclusion

This technical guide has provided a detailed overview of the binding affinity of cyclic RGD peptides for integrin αvβ3, including quantitative data, experimental protocols, and an illustration of the associated signaling pathways. The high affinity and selectivity of these peptides make them promising candidates for the development of targeted therapeutics and diagnostics. A thorough understanding of their structure-activity relationships and the methodologies for their evaluation is crucial for advancing research and development in this field.

References

- 1. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Src, PKCα, and PKCδ are required for αvβ3 integrin-mediated metastatic melanoma invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 12. Mechanisms of Integrin–Vascular Endothelial Growth Factor Receptor Cross-Activation in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of αvβ3 integrin in the activation of vascular endothelial growth factor receptor‐2 | The EMBO Journal [link.springer.com]

The Significance of D-Phenylalanine in Enhancing Cyclic RGD Peptide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of peptide-based therapeutics is often challenged by their inherent instability, particularly their susceptibility to proteolytic degradation in vivo. The Arg-Gly-Asp (RGD) sequence is a critical motif for cell adhesion, and cyclic RGD peptides are potent ligands for integrin receptors, making them valuable candidates for various therapeutic applications, including anti-cancer and anti-angiogenic therapies. A key strategy to overcome the stability limitations of these peptides is the incorporation of non-natural D-amino acids. This technical guide provides an in-depth analysis of the role of D-phenylalanine in enhancing the stability and modulating the conformational properties of cyclic RGD peptides. We will explore the principles of D-amino acid-mediated stabilization, present quantitative data on receptor binding, provide detailed experimental protocols for synthesis and analysis, and visualize the relevant biological pathways.

The Principle of Enhanced Stability with D-Amino Acids

Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by proteases, leading to a short in vivo half-life.[1] The stereospecificity of proteases is a key vulnerability of L-peptides. The introduction of D-amino acids, which are enantiomers of the natural L-amino acids, provides a powerful strategy to enhance proteolytic resistance.[2]

The incorporation of a D-amino acid, such as D-phenylalanine, into a peptide backbone introduces significant steric hindrance, preventing the peptide from fitting correctly into the active site of most endogenous proteases.[2] This resistance to enzymatic degradation significantly increases the peptide's stability and bioavailability.[3]

Beyond proteolytic resistance, D-amino acids also play a crucial role in defining the conformational landscape of cyclic peptides.[4][5] The presence of a D-amino acid can induce specific turns and folds in the peptide backbone, leading to a more rigid and defined three-dimensional structure.[6] This conformational constraint can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.[7] In the context of cyclic RGD peptides, the incorporation of D-phenylalanine can lead to a conformation that is optimal for binding to specific integrin subtypes.[6]

Quantitative Analysis: Binding Affinity of D-Phenylalanine Containing Cyclic RGD Peptides

The enhanced stability and favorable conformation conferred by D-phenylalanine often translate to improved biological activity. A common measure of this activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a peptide required to inhibit a specific biological process by 50%. A lower IC50 value corresponds to a higher binding affinity.

The following table summarizes the reported IC50 values for several cyclic RGD peptides containing D-phenylalanine (denoted as 'f' in the peptide sequence) for various integrin subtypes. It is important to note that direct, side-by-side quantitative stability data (e.g., serum half-life) comparing cyclic RGD peptides with L-phenylalanine versus D-phenylalanine is not extensively available in the literature. However, the high binding affinities of the D-phenylalanine-containing peptides underscore their potency.

| Peptide | Integrin Subtype | Binding Affinity (IC50) | Reference |

| c(RGDfV) | αvβ3 | 0.91 µM | [8] |

| c(RGDfV) | αvβ5 | 12.3 µM | [8] |

| DOTA-c(RGDfK) | αvβ3 | 38.5 ± 4.5 nM | [9] |

| Bicyclic RGD Peptide | αvβ3 | 30 nM | [8] |

| Bicyclic RGD Peptide | αvβ5 | > 10,000 nM | [8] |

| Bicyclic RGD Peptide | α5β1 | > 10,000 nM | [8] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis, stability assessment, and conformational analysis of cyclic RGD peptides containing D-phenylalanine.

Solid-Phase Synthesis of c(RGDfV)

Cyclic RGD peptides are commonly synthesized using solid-phase peptide synthesis (SPPS) followed by on-resin or solution-phase cyclization.[10] The on-resin cyclization method is often more efficient.[10]

Workflow for Solid-Phase Synthesis of c(RGDfV):

References

- 1. benchchem.com [benchchem.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of the RGD Sequence in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of the Arginyl-Glycyl-Aspartic acid (RGD) sequence, its critical role in cell adhesion, and the downstream signaling events that govern cellular behavior. This document provides a comprehensive overview of the key experiments, detailed methodologies, and quantitative data that have shaped our understanding of this fundamental biological process.

The Landmark Discovery of the RGD Sequence

In the early 1980s, the quest to understand the molecular basis of cell attachment to the extracellular matrix (ECM) led to a groundbreaking discovery by Drs. Erkki Ruoslahti and Michael Pierschbacher. Their research focused on fibronectin, a major adhesive glycoprotein (B1211001) in the ECM. They hypothesized that a specific, minimal amino acid sequence within this large protein was responsible for mediating cell attachment.[1][2]

Through a series of meticulous experiments, they identified the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) as the key recognition motif.[3] Their work, published in Nature in 1984, demonstrated that a small synthetic peptide containing the RGD sequence could replicate the cell-attachment-promoting activity of the entire fibronectin molecule.[3] Conversely, soluble RGD-containing peptides could inhibit the attachment of cells to fibronectin-coated surfaces, confirming the specificity of this interaction.[4] This discovery was a paradigm shift, revealing that a simple, three-amino-acid sequence could govern complex cellular processes.

The cellular receptors that recognize the RGD sequence were subsequently identified as a family of transmembrane proteins known as integrins .[5] Nearly half of the more than 20 known integrins recognize the RGD sequence in their respective ligands, highlighting the central role of this motif in cell biology.[5]

The Significance of RGD-Mediated Cell Adhesion

The interaction between the RGD sequence and integrin receptors is fundamental to a vast array of physiological and pathological processes, including:

-

Embryonic Development and Tissue Homeostasis: RGD-mediated cell adhesion is essential for the proper organization of cells into tissues and organs during development and for maintaining tissue integrity in adults.

-

Wound Healing: The migration of cells to the site of injury and the subsequent tissue regeneration are heavily dependent on RGD-integrin interactions.

-

Immune Response: The trafficking and function of immune cells are regulated by their adhesion to the ECM and other cells via RGD-recognizing integrins.

-

Angiogenesis: The formation of new blood vessels, a critical process in development and disease, is controlled by the adhesion and migration of endothelial cells, which is mediated by RGD-binding integrins such as αvβ3.

-

Cancer Progression and Metastasis: Cancer cells often exploit RGD-mediated adhesion to invade surrounding tissues and metastasize to distant organs.[5]

-

Thrombosis: The aggregation of platelets, a key event in blood clotting, is mediated by the binding of fibrinogen to the αIIbβ3 integrin on platelets via an RGD sequence.

The central role of the RGD sequence has made it a prime target for the development of novel therapeutics for a range of diseases, including cancer, thrombosis, and inflammatory disorders.[5]

Key Experiments and Methodologies

The discovery and characterization of the RGD sequence were underpinned by a series of elegant and now-classic experiments. Below are detailed protocols for some of these key methodologies.

Affinity Chromatography for the Isolation of the Cell-Binding Fibronectin Fragment

The initial step in identifying the RGD sequence involved the isolation of the specific fragment of fibronectin responsible for cell attachment. Ruoslahti and Pierschbacher utilized monoclonal antibody affinity chromatography to achieve this.

Experimental Protocol:

-

Monoclonal Antibody Production: Monoclonal antibodies were generated against human plasma fibronectin. These antibodies were then screened for their ability to inhibit cell attachment to fibronectin-coated surfaces. An inhibitory antibody, presumably binding to the cell-attachment domain, was selected for use in affinity chromatography.

-

Preparation of the Affinity Column: The purified cell-attachment-inhibiting monoclonal antibody was covalently coupled to a solid support matrix, such as Sepharose beads, to create an affinity column.

-

Proteolytic Digestion of Fibronectin: Purified human plasma fibronectin was subjected to proteolytic digestion using enzymes like chymotrypsin (B1334515) and pepsin to generate a mixture of smaller fragments.[6]

-

Affinity Chromatography:

-

The mixture of fibronectin fragments was passed over the monoclonal antibody affinity column.

-

Fragments that did not bind to the antibody were washed away.

-

The bound fragment(s), containing the epitope for the inhibitory antibody and thus the putative cell-attachment site, were eluted from the column using conditions that disrupt the antibody-antigen interaction (e.g., a change in pH or the use of a chaotropic agent).

-

-

Analysis of the Purified Fragment: The eluted fragment, a 15 kilodalton peptide, was analyzed for its ability to promote cell attachment and its amino acid sequence was determined, ultimately leading to the identification of the RGD sequence.[6]

Solid-Phase Cell Attachment Assay

This assay is used to determine the ability of a substrate, such as a protein or peptide, to promote cell adhesion.

Experimental Protocol:

-

Coating of Culture Wells:

-

Prepare a solution of the test substrate (e.g., fibronectin, RGD-containing peptide) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Add the solution to the wells of a non-tissue culture-treated multi-well plate.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C to allow the substrate to adsorb to the plastic surface.

-

Wash the wells three times with PBS to remove any unbound substrate.

-

Block any remaining non-specific binding sites on the plastic by incubating with a solution of bovine serum albumin (BSA) for 30-60 minutes at room temperature.

-

Wash the wells again with PBS.

-

-

Cell Seeding:

-

Harvest cells from a stock culture using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

-

Resuspend the cells in a serum-free medium.

-

Count the cells and adjust the concentration to a desired density (e.g., 1 x 10^5 cells/mL).

-

Add a defined volume of the cell suspension to each coated well.

-

-

Incubation and Washing:

-

Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 30-90 minutes) to allow for cell attachment.

-

After incubation, gently wash the wells with PBS to remove non-adherent cells. The number of washes can be varied to adjust the stringency of the assay.

-

-

Quantification of Adherent Cells:

-

The number of adherent cells can be quantified using various methods, such as:

-

Microscopic counting: Directly counting the cells in several fields of view using a microscope.

-

Staining: Staining the cells with a dye like crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength.

-

Fluorescent labeling: Pre-labeling the cells with a fluorescent dye and measuring the fluorescence intensity of the adherent cells.

-

-

RGD Peptide Inhibition of Cell Adhesion Assay

This assay is used to demonstrate the specificity of RGD-mediated cell adhesion.

Experimental Protocol:

-

Coating of Culture Wells: Coat the wells of a multi-well plate with an RGD-containing protein, such as fibronectin, as described in the cell attachment assay protocol.

-

Cell Preparation: Prepare a cell suspension as described above.

-

Inhibition:

-

Prepare solutions of the RGD-containing peptide and a control peptide (e.g., RGE-containing peptide) at various concentrations in serum-free medium.

-

Pre-incubate the cell suspension with the different concentrations of the peptides for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Cell Seeding and Incubation: Add the cell-peptide mixtures to the fibronectin-coated wells and incubate as described in the cell attachment assay.

-

Washing and Quantification: Wash the wells to remove non-adherent cells and quantify the number of attached cells as described above. A dose-dependent decrease in cell attachment in the presence of the RGD peptide, but not the control peptide, indicates a specific RGD-mediated adhesion process.

Quantitative Data on RGD-Integrin Interactions

The affinity of RGD-containing ligands for different integrin subtypes varies significantly and is influenced by the surrounding amino acid sequence and the conformational constraints of the peptide (e.g., linear vs. cyclic).

Table 1: IC50 Values of RGD Peptides for Various Integrins

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Reference |

| Linear RGD Peptide | αvβ3 | 89 | [7] |

| α5β1 | 335 | [7] | |

| αvβ5 | 440 | [7] | |

| Cilengitide (cyclic RGDfV) | αvβ3 | Sub-nanomolar | [8] |

| α5β1 | 25.7 | [8] | |

| cyclo(RGDfK) | αvβ3 | 38.5 | [9] |

| DOTA-RGD2 | αvβ3 | 8.0 | [9] |

| DOTA-3G-RGD2 | αvβ3 | 1.1 | [9] |

Table 2: Dissociation Constants (Kd) of RGD-Integrin Interactions

| Ligand | Integrin Subtype | Kd | Method | Reference |

| Linear RGD peptide | αIIbβ3 | 1.7 µM | Total internal reflection fluorescence microscopy | [10] |

| Fibrinogen | αIIbβ3 | 0.03 µM | Total internal reflection fluorescence microscopy | [10] |

| RGD-coated surface | Cellular Integrins | 4503 ± 1673 1/µm² (2D Kd) | Computer-controlled micropipette |

RGD-Integrin Signaling Pathways

The binding of RGD-containing ligands to integrins initiates a cascade of intracellular signaling events that regulate a multitude of cellular functions. This process, known as "outside-in" signaling, begins with the clustering of integrins at sites of cell-matrix adhesion, forming structures called focal adhesions.

Focal Adhesion Formation and Downstream Signaling

Caption: RGD-Integrin outside-in signaling cascade.

The binding of RGD to integrins triggers a conformational change in the integrin, leading to its activation. This process is facilitated by the intracellular proteins talin and kindlin , which bind to the cytoplasmic tail of the integrin β-subunit.[1] Activated integrins then cluster to form focal adhesions.

Key signaling molecules recruited to focal adhesions include:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central player in integrin signaling. Upon integrin clustering, FAK is autophosphorylated, creating a binding site for Src kinase.

-

Src Kinase: A proto-oncogenic tyrosine kinase that binds to and further phosphorylates FAK, leading to the full activation of FAK and the phosphorylation of other downstream targets, such as paxillin.

-

Paxillin: A scaffold protein that, upon phosphorylation, recruits other signaling molecules to the focal adhesion complex.

This initial signaling cascade at the focal adhesion leads to the activation of several downstream pathways, including:

-

Rho family of small GTPases (Rho, Rac, Cdc42): These proteins are master regulators of the actin cytoskeleton, controlling cell shape, polarity, and motility.

-

Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK and JNK): This pathway plays a crucial role in regulating gene expression, cell proliferation, and differentiation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt pathway: This pathway is critical for cell survival and proliferation.

Ultimately, these signaling cascades converge on the nucleus to alter gene expression, leading to a wide range of cellular responses, including adhesion, migration, proliferation, and survival.

Experimental Workflow for Studying RGD-Integrin Signaling

Caption: Workflow for investigating RGD-integrin signaling.

Conclusion

The discovery of the RGD sequence represents a cornerstone of modern cell biology. This simple tripeptide has unveiled a sophisticated and highly regulated system of cell-matrix communication that is essential for life. The ongoing exploration of RGD-integrin interactions continues to provide profound insights into fundamental biological processes and offers exciting opportunities for the development of novel therapeutic strategies for a wide range of human diseases. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve deeper into this fascinating and critically important field.

References

- 1. Talin and Kindlin as Integrin‑Activating Proteins: Focus on the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ConFERMing the role of talin in integrin activation and mechanosignaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of integrin-mediated adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. minds.wisconsin.edu [minds.wisconsin.edu]

- 9. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

In Silico Modeling of c(RGDfE) Docking to Integrin αvβ3: A Technical Guide

Introduction: Integrin αvβ3, a heterodimeric transmembrane glycoprotein, is a crucial receptor involved in cell adhesion, signaling, migration, and angiogenesis.[1] Its overexpression in various cancer cells and tumor vasculature makes it a prime target for anticancer therapies.[2][3][4] The recognition of the Arg-Gly-Asp (RGD) motif present in extracellular matrix proteins is central to its function.[1][5] Synthetic cyclic peptides containing the RGD sequence, such as c(RGDfE) (cyclo(Arg-Gly-Asp-D-Phe-Glu)), have been developed as potent and selective antagonists.[6] In silico modeling, encompassing molecular docking and dynamics simulations, provides an indispensable toolkit for understanding the molecular interactions governing this binding, predicting affinity, and guiding the rational design of novel therapeutics.[7][8][9] This guide offers an in-depth technical overview of the computational methodologies used to model the docking of c(RGDfE) to integrin αvβ3.

Core Computational Workflow

The in silico analysis of c(RGDfE) docking to integrin αvβ3 follows a structured workflow. This process begins with the preparation of the molecular structures, proceeds through docking and simulation, and is ultimately validated by experimental data.

Experimental Protocols: In Silico Methodologies

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10] This protocol outlines a typical procedure for docking c(RGDfE) to integrin αvβ3.

-

Receptor Preparation :

-

Source : Download the X-ray crystal structure of the integrin αvβ3 ectodomain, often in complex with an RGD-containing ligand, from the Protein Data Bank (PDB). The entry 1L5G is a commonly used structure.[10][11]

-

Processing : Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops.[10]

-

Minimization : Perform a restrained energy minimization of the protein structure to relieve any steric clashes, typically with a root-mean-square deviation (RMSD) constraint (e.g., 0.30 Å) to preserve the backbone integrity.[10]

-

-

Ligand Preparation :

-

Structure Generation : Create the 3D structure of the c(RGDfE) peptide using a molecular builder.

-

Protonation and Tautomeric States : Generate possible ionization and tautomeric states of the ligand at a physiological pH (e.g., 7.4).

-

Energy Minimization : Minimize the energy of the ligand structure to obtain a low-energy, stable conformation.

-

-

Grid Generation and Docking :

-

Binding Site Definition : Define the docking grid box centered on the known RGD binding site, located at the interface between the αv and β3 subunits.[5][11] The size of the grid should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

-

Docking Algorithm : Employ a docking program such as Glide, AutoDock, or Rosetta FlexPepDock.[8][12][13] These tools use scoring functions to evaluate thousands of potential binding poses.

-

Execution : Run the docking simulation. The process can be rigid (receptor is fixed) or flexible (allowing for side-chain movements in the binding pocket).[10]

-

-

Analysis of Results :

-

Scoring : Rank the generated poses based on the docking score (e.g., Glide G-score, Vina score).[10][14] Lower energy scores generally indicate more favorable binding.

-

Pose Examination : Visually inspect the top-ranked poses to ensure they are sterically reasonable and form key interactions known from experimental data. The critical interactions include the coordination of the ligand's aspartate carboxyl group with the metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit and the formation of a salt bridge between the arginine's guanidinium (B1211019) group and aspartate residues (like Asp218) on the αv subunit.[15]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to assess the stability of the docked peptide-protein complex and to analyze its dynamic behavior in a simulated physiological environment.[16][17]

-

System Setup :

-

Starting Structure : Use the best-ranked pose from the molecular docking as the initial coordinates for the complex.[8]

-

Solvation : Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

-

Ionization : Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Simulation Parameters :

-

Force Field : Choose an appropriate force field for proteins and peptides, such as AMBER or CHARMM.

-

Equilibration : Perform a multi-step equilibration process. This typically involves an initial energy minimization of the solvent and ions, followed by a gradual heating of the system to the target temperature (e.g., 300 K) while restraining the protein-ligand complex. Finally, a constant pressure equilibration is run to ensure the correct density.[18]

-

-

Production Run :

-

Trajectory Analysis :

-

Stability : Calculate the RMSD of the protein backbone and the ligand to assess conformational stability over time. A stable RMSD indicates that the complex has reached equilibrium.[18]

-

Flexibility : Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein and ligand.

-

Interaction Energy : Compute the interaction energy (e.g., electrostatic and van der Waals forces) between the c(RGDfE) peptide and integrin αvβ3 to quantify the binding strength.[17][20]

-

Hydrogen Bonds : Analyze the formation and persistence of hydrogen bonds between the ligand and receptor throughout the simulation.

-

Quantitative Data Summary

The binding affinity of RGD peptides to integrin αvβ3 is a key quantitative metric. While data for c(RGDfE) specifically is sparse in the reviewed literature, results for structurally similar cyclic RGD peptides provide a strong comparative baseline.

Table 1: Experimental Binding Affinity of RGD Peptides to Integrin αvβ3

| Compound | Assay Method | Cell Line / Receptor | Binding Affinity (IC50 / Kd) | Reference |

|---|---|---|---|---|

| c(RGDfK) | Fluorescence Correlation Spectroscopy | Purified Integrin αvβ3 | Kd: 41.70 nmol/L | [21] |

| RAFT-c(RGDfK)4 (Tetramer) | Fluorescence Correlation Spectroscopy | Purified Integrin αvβ3 | Kd: 3.87 nmol/L | [21] |

| c(RGDyK) | MicroScale Thermophoresis (MST) | Purified Integrin αvβ3 | Kd: 33.6 ± 4.56 nM | [20] |

| HYNIC-G3-monomer | Competitive Binding Assay | U87MG cells | IC50: 358 ± 8 nM | [6] |

| HYNIC-dimer | Competitive Binding Assay | U87MG cells | IC50: 112 ± 21 nM | [6] |

| HYNIC-tetramer | Competitive Binding Assay | U87MG cells | IC50: 7 ± 2 nM | [6] |

| c(RGDfV) | Competitive Binding Assay | Isolated αvβ3 | IC50: 1.5 ± 0.3 nM | [22] |

| c(RGDfK) | Competitive Binding Assay | Isolated αvβ3 | IC50: 1.2 ± 0.2 nM |[22] |

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are both measures of binding affinity, where lower values indicate stronger binding.

Table 2: Representative In Silico Simulation and Docking Results

| Method | System | Key Finding / Value | Reference |

|---|---|---|---|

| Molecular Docking | DOTA(RGD-Nitrophe) vs. αvβ3 | G-score: -9.09 | [10] |

| Molecular Docking | RGD vs. αvβ3 | G-score: -8.17 | [10] |

| MD Simulation | Cyclic RGDfV vs. αvβ3 | Interaction energy with Mg2+ is stronger than for linear RGD. | [17] |

| Steered MD | Cyclic RGDfV vs. αvβ3 | Rupture force to dissociate is much larger than for linear RGD. | [15] |

| MD Simulation | RWrNM vs. αvβ3 | Interaction energy is lower (more stable) than c(RGDyK). |[20] |

Experimental Validation Protocols

In silico predictions must be validated through experimental methods that directly measure binding affinity.

Surface Plasmon Resonance (SPR)

SPR technology is a label-free method to study biomolecular interactions in real-time.[23]

-

Principle : One binding partner (e.g., integrin αvβ3) is immobilized on a sensor chip. A solution containing the other partner (e.g., c(RGDfE) peptide) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle.

-

Methodology :

-

Immobilize purified integrin αvβ3 onto a sensor chip.

-

Inject a series of concentrations of the c(RGDfE) peptide over the chip surface to measure association rates (kon).

-

Flow a buffer solution over the chip to measure dissociation rates (koff).

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.[23]

-

MicroScale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation entropy upon binding.[11][20]

-

Principle : A fluorescently labeled molecule (e.g., integrin) is mixed with varying concentrations of a non-labeled ligand (c(RGDfE)). The movement of the fluorescent molecule through a temperature gradient changes upon binding to the ligand.

-

Methodology :

-

Label the integrin αvβ3 protein with a fluorescent dye.

-

Prepare a serial dilution of the c(RGDfE) peptide.

-

Mix a constant concentration of the labeled integrin with each peptide dilution.

-

Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

-

Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the Kd value.[20]

-

Integrin αvβ3 Signaling Pathway

Binding of c(RGDfE) to integrin αvβ3 not only blocks cell adhesion but also modulates downstream signaling pathways that are critical for cell proliferation, survival, and migration.[1][24]

Upon ligand binding, integrin αvβ3 clusters and activates Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src.[24][25] This activation triggers several downstream cascades, including the PI3K/Akt pathway, which promotes cell survival, and the Ras/MEK/MAPK pathway, which drives cell proliferation.[1] By competitively inhibiting ligand binding, c(RGDfE) can effectively block these pro-tumorigenic signals.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-dimensional EM structure of the ectodomain of integrin αVβ3 in a complex with fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Docking studies on alphavbeta3 integrin ligands: pharmacophore refinement and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijarse.com [ijarse.com]

- 11. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MDockPeP: A Web Server for Blind Prediction of Protein–Peptide Complex Structures | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Dynamics Simulations of Forced Unbending of Integrin αVβ3 | PLOS Computational Biology [journals.plos.org]

- 19. Molecular Dynamics Simulations of Forced Unbending of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Binding investigation of integrin alphavbeta3 with its inhibitors by SPR technology and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

A Technical Guide to Cyclic RGD Peptides in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arginine-glycine-aspartic acid (RGD) motif is a crucial recognition sequence for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. Certain integrins, particularly αvβ3 and αvβ5, are overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis. This differential expression makes them attractive targets for cancer therapy and diagnostics. Cyclic RGD peptides, which offer higher affinity, selectivity, and stability compared to their linear counterparts, have emerged as a promising class of molecules for targeting these integrins. This technical guide provides a comprehensive review of cyclic RGD peptides in oncology, detailing their mechanism of action, applications in imaging and drug delivery, and summarizing key preclinical and clinical data. It includes detailed experimental methodologies and visualizes complex biological and experimental processes to serve as a valuable resource for professionals in the field.

Introduction: The RGD-Integrin Axis in Cancer

Integrins are heterodimeric proteins composed of α and β subunits that play a pivotal role in tumor progression, including proliferation, invasion, metastasis, and angiogenesis.[1][2] The RGD sequence, first identified in fibronectin, is the primary binding ligand for several integrin subtypes, including αvβ3, αvβ5, α5β1, and αIIbβ3.[3][4] The expression of αvβ3 and αvβ5 integrins is generally low in quiescent endothelial and epithelial cells but becomes significantly upregulated in the tumor neovasculature and on various cancer cells.[2][5] This upregulation correlates with tumor aggressiveness and metastatic potential, establishing the RGD-integrin axis as a prime target for therapeutic intervention.[6]

Linear RGD peptides often suffer from low receptor affinity and poor stability in vivo.[7] Cyclization constrains the peptide's conformation, which can dramatically increase binding affinity and selectivity for specific integrin subtypes.[7][8] This has led to the development of numerous cyclic RGD peptides as direct antagonists, as targeting moieties for diagnostic imaging agents, and as delivery vehicles for cytotoxic drugs.

Mechanism of Action

Cyclic RGD peptides function primarily as competitive antagonists of RGD-binding integrins. By occupying the ligand-binding site, they block the interaction of integrins with their natural extracellular matrix (ECM) ligands, such as vitronectin and fibronectin.[3] This disruption of cell-matrix adhesion can trigger several downstream effects detrimental to tumor growth:

-

Anti-angiogenesis: On activated endothelial cells, blocking αvβ3/αvβ5 integrins inhibits their migration, proliferation, and survival, which are critical steps in the formation of new blood vessels that supply tumors.[6]

-

Induction of Apoptosis (Anoikis): By detaching tumor and endothelial cells from the ECM, cyclic RGD peptides can induce a form of programmed cell death known as anoikis.[3]

-

Inhibition of Metastasis: Integrin signaling is crucial for cell migration and invasion. Antagonizing these receptors can impede the metastatic cascade.[6]

The downstream signaling pathways affected by cyclic RGD peptide binding include the focal adhesion kinase (FAK), Src, and protein kinase B (AKT) pathways, which are central to cell survival and proliferation.[9]

Signaling Pathway Diagram

Caption: Integrin signaling inhibition by a cyclic RGD peptide.

Quantitative Data: Binding Affinities and In Vivo Efficacy

The efficacy of a cyclic RGD peptide is determined by its binding affinity (often measured as IC50 or Kd) for specific integrins and its in vivo performance, including tumor uptake and therapeutic effect.

Table 1: Integrin Binding Affinities (IC50) of Selected Cyclic RGD Peptides

| Peptide | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) | Reference |

| Cilengitide (c(RGDf(NMe)V)) | 0.61 | 8.4 | 14.9 | [9][10] |

| c(RGDfV) | ~1-10 (superactive) | - | - | [3] |

| Compound 7 (DKP-RGD) | <1 | 25.7 | - | [7] |

| HYNIC-G3-2PEG4 dimer | 3.4 ± 0.7 | - | - | [11] |

| Bicyclic Peptide (CT3HPQcT3RGDcT3) | 30-42 | >10,000 | >10,000 | [12] |

Note: IC50 values can vary based on assay conditions. This table provides a comparative overview.

Table 2: In Vivo Tumor Uptake of Radiolabeled Cyclic RGD Peptides

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |

| 99mTcO(MAG2-3P-RGD2) | U87MG Glioma | ~15 | 2 h | [13] |

| 99mTc-G3-2PEG4 dimer | U87MG Glioma | 6.82 ± 1.71 | 0.5 h | [11] |

| 68Ga-NOTA-PRGD2 | U87MG Glioma | 2.23 ± 0.08 | 1 h | [14] |

| 64Cu-AmBaSar-c(RGD) | - | 0.65 ± 0.05 | 20 h | [14] |

| 64Cu-AmBaSar-c(RGD)2 | - | 1.76 ± 0.38 | 20 h | [14] |

%ID/g = Percentage of Injected Dose per Gram of tissue; p.i. = post-injection.

Table 3: Preclinical Tumor Growth Inhibition Studies

| Compound | Tumor Model | Treatment | Outcome | Reference |

| Cilengitide | Orthotopic Brain Tumors (Mice) | Systemic administration | Reduction of brain tumor, increased survival | [3] |

| Cilengitide | Subcutaneous Tumors (Mice) | Systemic administration | Significant delay in tumor growth and metastasis | [6] |

| Cilengitide | Osteosarcoma Xenograft (Mice) | 5 mg/kg, i.p. | Dose-dependent inhibition of de novo adhesion and migration | [15][16] |

Applications in Oncology

The ability of cyclic RGD peptides to selectively target integrins on tumor and endothelial cells has led to three primary applications in oncology.

Logical Relationship Diagram

Caption: Key applications of cyclic RGD peptides in oncology.

Experimental Protocols: Core Methodologies

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cyclic RGD Peptides

This protocol outlines a general manual procedure for synthesizing a cyclic RGD peptide, such as c(RGDfK), using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and load the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) onto it. 2. Chain Elongation (Iterative Cycle):

- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group from the N-terminus of the growing peptide chain.

- Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and isopropanol (B130326) to remove excess reagents.

- Amino Acid Coupling: Activate the next Fmoc-amino acid (e.g., Fmoc-Phe-OH) with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or COMU in the presence of a base like DIPEA (N,N-diisopropylethylamine). Add this solution to the resin to form the next peptide bond. Microwave heating can be used to accelerate the coupling reaction.[17]

- Washing: Repeat the washing steps.

- Repeat this cycle until the linear peptide sequence (e.g., H-Arg(Pbf)-Gly-Asp(OtBu)-Phe-Lys(Boc)-OH) is assembled. 3. Cleavage from Resin: Cleave the linear peptide from the resin using a mild acid solution (e.g., acetic acid/trifluoroethanol/DCM) to preserve the side-chain protecting groups. 4. Cyclization: Perform the head-to-tail cyclization in solution under high dilution to favor intramolecular reaction. Use a cyclization agent such as DPPA (diphenylphosphoryl azide) or HATU.[17][18] 5. Deprotection and Purification: Remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane). Purify the final cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). 6. Characterization: Confirm the identity and purity of the peptide using mass spectrometry and NMR.[4]

Protocol 2: Competitive Integrin Binding Assay (ELISA-based)

This assay determines the IC50 value of a test peptide by measuring its ability to compete with a known ligand for binding to a purified integrin.

1. Plate Coating: Immobilize purified human integrin (e.g., αvβ3) onto high-binding 96-well microtiter plates overnight at 4°C. Use approximately 50 ng of integrin per well. 2. Blocking: Wash the plates with a suitable buffer (e.g., Tris-buffered saline with Tween 20, TBS-T) and block non-specific binding sites with a blocking buffer (e.g., 1% bovine serum albumin in TBS-T) for 1-2 hours at room temperature. 3. Competition:

- Prepare serial dilutions of the unlabeled test peptide and a reference peptide (e.g., Cilengitide).

- Add the diluted peptides to the wells.

- Immediately add a fixed concentration of a biotinylated ligand (e.g., biotinylated fibronectin or a high-affinity biotinylated RGD peptide like knottin-RGD) to all wells.[2][7]

- Incubate for 1-3 hours at room temperature to allow for competitive binding. 4. Detection:

- Wash the plates to remove unbound reagents.

- Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

- Wash the plates again.

- Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution (e.g., 1M H2SO4). 5. Data Analysis: Read the absorbance at 450 nm using a plate reader. Plot the absorbance against the logarithm of the competitor peptide concentration. Calculate the IC50 value (the concentration of peptide that inhibits 50% of the biotinylated ligand binding) using non-linear regression analysis.[19]

Protocol 3: Cell Adhesion Assay

This protocol assesses the ability of an RGD peptide to mediate cell attachment.

1. Plate Preparation: Coat 96-well plates with the RGD peptide of interest (often conjugated to a carrier protein like BSA) at various concentrations and incubate overnight.[20] 2. Cell Preparation: Culture an appropriate cell line (e.g., U87MG human glioblastoma cells, which express high levels of αvβ3) to sub-confluency. Detach the cells using a non-enzymatic method (e.g., with EDTA) to preserve cell surface receptors. Wash and resuspend the cells in a serum-free medium.[15] 3. Seeding: Seed the cells into the peptide-coated wells (e.g., 2 x 10^4 cells/well). 4. Incubation: Incubate the plate for a short period (e.g., 1 hour) at 37°C to allow for cell adhesion but minimize cell proliferation. 5. Washing: Gently wash the wells with PBS to remove non-adherent cells. 6. Quantification: Quantify the number of adherent cells. This can be done by staining the cells with crystal violet, lysing the cells, and measuring the absorbance of the lysate, or by direct cell counting under a microscope.[21] 7. (Optional) Inhibition Assay: To confirm integrin specificity, perform the assay in the presence of a blocking anti-integrin antibody (e.g., LM609 for αvβ3). A significant reduction in cell adhesion confirms that the interaction is mediated by the target integrin.[20]

Experimental Workflow Diagram

References

- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. minds.wisconsin.edu [minds.wisconsin.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 13. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]

- 14. mdpi.com [mdpi.com]

- 15. oncotarget.com [oncotarget.com]

- 16. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Effects of c(RGDfE) on Tumor Angiogenesis and Metastasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclic pentapeptide c(RGDfE) is a synthetic ligand designed to target the arginine-glycine-aspartic acid (RGD) binding site of specific integrin receptors, primarily αvβ3 and αvβ5. These integrins are significantly upregulated on the surface of activated endothelial cells during tumor angiogenesis and on various tumor cells, playing a pivotal role in cell-cell and cell-extracellular matrix (ECM) interactions. By acting as a competitive antagonist, c(RGDfE) disrupts these interactions, thereby inhibiting the critical processes of tumor angiogenesis and metastasis. This guide provides a comprehensive overview of the mechanism of action of c(RGDfE), its effects on key cancer progression pathways, quantitative data from preclinical studies, and detailed protocols for relevant experimental assays.

Mechanism of Action: Integrin Antagonism

Integrins are heterodimeric transmembrane receptors that mediate cell adhesion and transduce signals from the ECM into the cell. The αvβ3 and αvβ5 integrins are key players in cancer progression. Upon binding to ECM proteins like vitronectin, they cluster and activate intracellular signaling cascades, most notably initiating the autophosphorylation of Focal Adhesion Kinase (FAK). This event triggers downstream pathways, including the PI3K/Akt and Ras/MAPK cascades, which promote cell proliferation, survival, migration, and invasion.